molecular formula C3H2O4-2 B093846 Propanedioic acid, ion(2-) CAS No. 156-80-9

Propanedioic acid, ion(2-)

Cat. No.: B093846
CAS No.: 156-80-9
M. Wt: 102.05 g/mol
InChI Key: OFOBLEOULBTSOW-UHFFFAOYSA-L
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Description

The malonate ion is the ionized form of malonic acid, also known as propanedioic acid. It is a dicarboxylic acid with the chemical formula ( \text{C}_3\text{H}_2\text{O}_4^{2-} ). The malonate ion is commonly used in organic synthesis and is known for its role in the malonic ester synthesis, a method for preparing carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Malonic acid can be synthesized through the hydrolysis of diethyl malonate or dimethyl malonate. The classical preparation involves the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid, which is then hydrolyzed to malonic acid .

Industrial Production Methods

Industrially, malonic acid is produced by the hydrolysis of diethyl malonate or dimethyl malonate. This process involves the use of strong acids or bases to break down the ester bonds, resulting in the formation of malonic acid .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

The malonate ion is widely used in organic synthesis, particularly in the malonic ester synthesis, which is a method for preparing carboxylic acids. It is also used in the synthesis of barbiturates and other pharmaceuticals .

Biology

In biological systems, malonate is known to inhibit succinate dehydrogenase, an enzyme involved in the Krebs cycle. This inhibition can be used to study metabolic pathways and the effects of enzyme inhibition on cellular respiration .

Medicine

Malonate derivatives are used in the synthesis of various pharmaceuticals, including anticonvulsants and sedatives. The inhibition of succinate dehydrogenase by malonate is also being studied for its potential therapeutic applications .

Industry

Malonic acid and its derivatives are used in the production of polymers, resins, and plasticizers. They are also used as intermediates in the synthesis of agrochemicals and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

    Oxalic Acid: Another dicarboxylic acid with similar properties but a different structure.

    Succinic Acid: A dicarboxylic acid that is also involved in the Krebs cycle but does not inhibit succinate dehydrogenase.

    Fumaric Acid: A dicarboxylic acid that is an intermediate in the Krebs cycle.

Uniqueness

The malonate ion is unique in its ability to inhibit succinate dehydrogenase, making it a valuable tool for studying metabolic pathways and enzyme inhibition. Its role in the malonic ester synthesis also sets it apart from other dicarboxylic acids .

Properties

IUPAC Name

propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOBLEOULBTSOW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2O4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166020
Record name Malonic acid, ion(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156-80-9
Record name Malonate(2-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonic acid, ion(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPANEDIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2NU7R76L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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